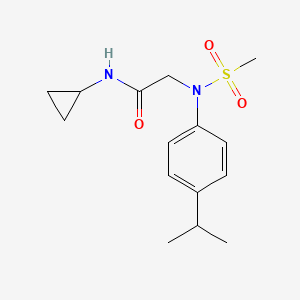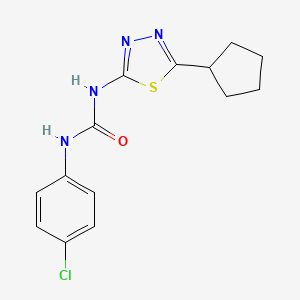
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CP-466722, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. CP-466722 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and diabetes.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by inhibiting the activity of GSK-3. GSK-3 is involved in the regulation of a variety of cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3 in vitro and in vivo, leading to downstream effects on various signaling pathways. It has also been shown to modulate the activity of other enzymes and transcription factors, further contributing to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized in high yield and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a well-characterized compound. However, there are also some limitations to its use. This compound has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. In addition, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of investigation is its use in combination with other therapies for cancer and neurological disorders. Another area of interest is the development of more selective inhibitors of GSK-3, which may have fewer off-target effects. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various signaling pathways.
Méthodes De Synthèse
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to this compound through a series of reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)12-4-8-14(9-5-12)17(21(3,19)20)10-15(18)16-13-6-7-13/h4-5,8-9,11,13H,6-7,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBYEGVWARMIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)

![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)




![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5808988.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)
